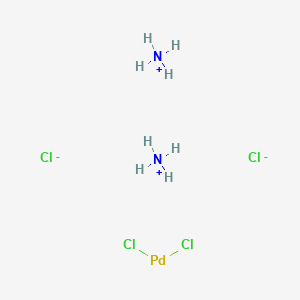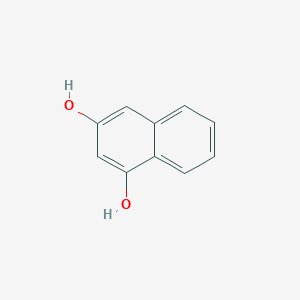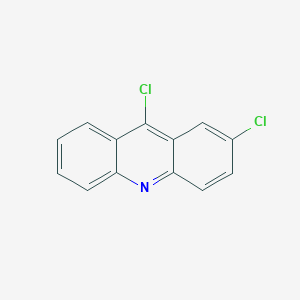
2,9-Dichloroacridine
Descripción general
Descripción
2,9-Dichloroacridine is a chemical compound with the molecular formula C13H7Cl2N . It is used in various applications due to its unique properties .
Synthesis Analysis
The synthesis of 2,9-Dichloroacridine and its derivatives has been discussed in several studies . For instance, a study titled “Acridine and Its Derivatives: Synthesis, Biological, and Anticorrosion Properties” discusses synthetic routes to acridines and substituted acridines .Molecular Structure Analysis
The molecular structure of 2,9-Dichloroacridine is characterized by its molecular formula C13H7Cl2N . More detailed structural analysis would require specific experimental techniques .Chemical Reactions Analysis
The chemical reactions involving 2,9-Dichloroacridine are complex and can be studied using various electroanalytical tools . These tools can investigate redox-active intermediates formed chemically in solution .Physical And Chemical Properties Analysis
The physical and chemical properties of 2,9-Dichloroacridine can be determined using various analytical methods . The compound has an average mass of 248.107 Da and a mono-isotopic mass of 246.995560 Da .Aplicaciones Científicas De Investigación
Electrochemical Behavior and Interaction with DNA
- The electrochemical behavior of 9-chloroacridine, a molecule related to acridine derivatives like 2,9-dichloroacridine, is complex and pH-dependent. It involves the formation of cation radical monomers and dimers. Additionally, 9-chloroacridine interacts with double-stranded DNA, a process investigated using electrochemical biosensors. This interaction proceeds via intercalation into DNA, causing structural changes, which is a significant aspect in drug design and pharmaceutical development (Rupar et al., 2020).
Synthesis and Optimization for Biological Activity
- Research on compounds related to 2,9-dichloroacridine, such as dichloropyridine-based analogues, has revealed their potential as novel P2X(7) receptor antagonists. The study of structure-activity relationships (SAR) in these compounds helps optimize their biological activity, indicating their relevance in developing anti-inflammatory agents (Lee et al., 2012).
Role in the Synthesis of Pharmaceutical Intermediates
- Acridine derivatives, including those related to 2,9-dichloroacridine, are intermediates in synthesizing various pharmacologically active compounds. The synthesis processes involve multiple steps like nitration and ring closure, highlighting the importance of these compounds in medicinal chemistry (Wang Ai-ling, 2008).
Synthesis and Chemical Characterization in Drug Design
- The synthesis and characterization of 9-substituted acridine derivatives, akin to 2,9-dichloroacridine, have been researched. These compounds are established using spectroscopic methods and play a significant role in the field of antitumor DNA-intercalating agents, demonstrating their application in cancer chemotherapy (Kumar et al., 2012).
Macrocyclic Metal Complexes Synthesis
- The reaction of 2,9-dichloro-1,10-phenanthroline, a compound closely related to 2,9-dichloroacridine, with other chemicals leads to the synthesis of macrocyclic metal complexes. These complexes, characterized using X-ray crystallography, demonstrate the diversity and potential applications of acridine derivatives in coordination chemistry (Ansell et al., 1983).
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
2,9-dichloroacridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7Cl2N/c14-8-5-6-12-10(7-8)13(15)9-3-1-2-4-11(9)16-12/h1-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKJOYVDLIRSMCB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C3C=C(C=CC3=N2)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7Cl2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70485562 | |
| Record name | 2,9-DICHLOROACRIDINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70485562 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,9-Dichloroacridine | |
CAS RN |
1019-14-3 | |
| Record name | 2,9-DICHLOROACRIDINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70485562 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



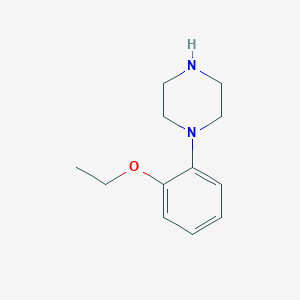
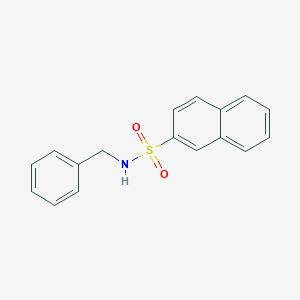
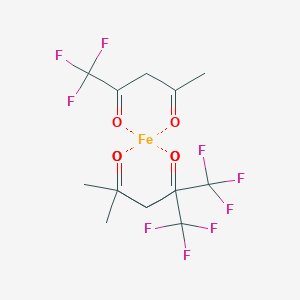
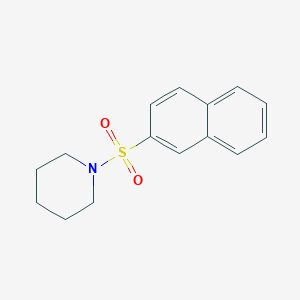
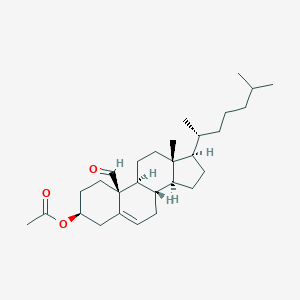
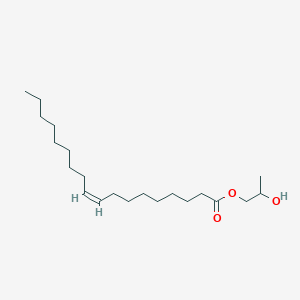
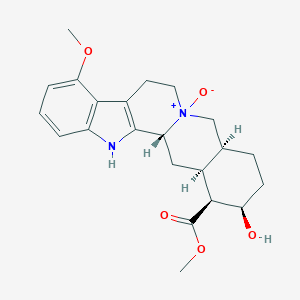
![N-[2-(3,4-dimethoxyphenyl)ethyl]-4-methylbenzene-1-sulfonamide](/img/structure/B86618.png)
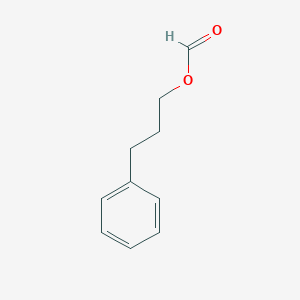
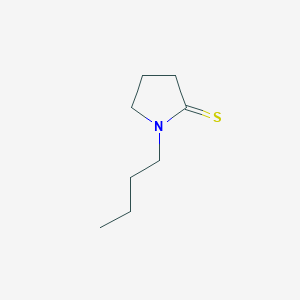
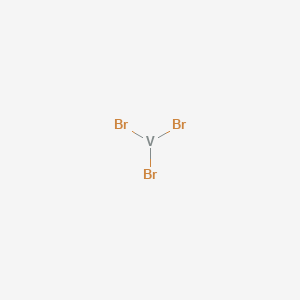
![2-Ethyl-3,4-dihydrobenzofuro[3',4':5,6,7]cyclohepta[1,2-b]quinoline](/img/structure/B86627.png)
